molecular formula C8H9F3N2O B12223087 3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carbaldehyde

3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B12223087
M. Wt: 206.16 g/mol
InChI Key: HTDVLFCJYVPZQO-UHFFFAOYSA-N
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Description

3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C8H9F3N2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. The presence of the trifluoropropyl group and the carbaldehyde functional group makes this compound unique and potentially useful in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the starting materials would be 3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole and an appropriate aldehyde.

    Introduction of the Carbaldehyde Group: The carbaldehyde group can be introduced through a Vilsmeier-Haack reaction, which involves the reaction of the pyrazole with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The trifluoropropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: 3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a precursor for the synthesis of biologically active compounds.

    Industry: Used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The trifluoropropyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole
  • 3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid
  • 3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-methanol

Uniqueness

3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the trifluoropropyl group and the carbaldehyde functional group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H9F3N2O

Molecular Weight

206.16 g/mol

IUPAC Name

3-methyl-1-(3,3,3-trifluoropropyl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C8H9F3N2O/c1-6-7(5-14)4-13(12-6)3-2-8(9,10)11/h4-5H,2-3H2,1H3

InChI Key

HTDVLFCJYVPZQO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C=O)CCC(F)(F)F

Origin of Product

United States

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